![molecular formula C13H15BrClN3OS2 B2745357 5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1189880-66-7](/img/structure/B2745357.png)
5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups including a bromine atom, a thiophene ring, a carboxamide group, and a tetrahydrothiazolo[5,4-c]pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrothiazolo[5,4-c]pyridine ring, followed by the introduction of the bromine atom and the thiophene ring. The carboxamide group could be introduced in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothiazolo[5,4-c]pyridine ring is a heterocyclic ring containing nitrogen and sulfur atoms . The thiophene ring is a five-membered aromatic ring with a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxamide group, which can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could influence its solubility .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds bearing structural similarities to the one have been synthesized using both conventional and microwave-assisted methods, showcasing their significance in the development of new chemical entities with valuable biological activities. For instance, derivatives of isothiazolopyridines and pyridothiazines have been prepared, highlighting the versatility and potential pharmacological relevance of these frameworks Youssef, Azab, & Youssef, 2012. Such compounds are of interest due to their analgesic and antiparkinsonian activities, suggesting a potential for the development of new therapeutic agents Amr, Maigali, & Abdulla, 2008.
Heterocyclic Chemistry
The synthesis of new pyridothienopyrimidines and related heterocycles has been achieved, demonstrating the synthetic utility of thiazolopyridine derivatives as precursors for various heterocyclic compounds. This underscores the compound's relevance in the exploration of novel chemical spaces for drug discovery and material science El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010.
Antimicrobial and Anticonvulsant Properties
Thiazolo[4,5-d]pyrimidines, a class related to the target compound, have shown promising antibacterial activity, indicating the potential for the development of new antimicrobial agents. This highlights the role of such compounds in addressing the growing concern of antibiotic resistance Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011. Additionally, derivatives of isothiazolopyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine have been explored for their anticonvulsant activities, further showcasing the therapeutic potential of this chemical framework Paronikyan, Noravyan, Dzhagatspanyan, Nazaryan, & Paronikyan, 2002.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS2.ClH/c1-2-17-6-5-8-10(7-17)20-13(15-8)16-12(18)9-3-4-11(14)19-9;/h3-4H,2,5-7H2,1H3,(H,15,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGZYTBOPULZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)
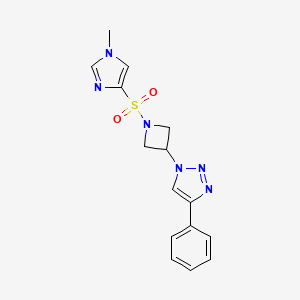

![6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2745277.png)
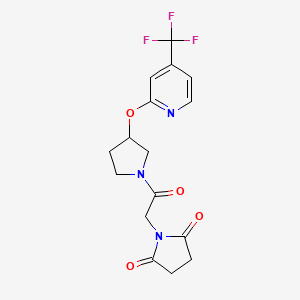
![7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745280.png)
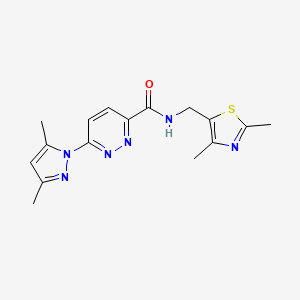

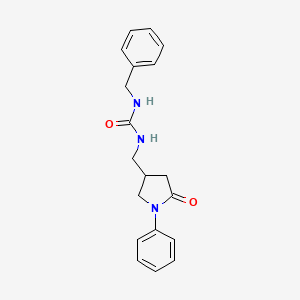
![N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2745286.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)
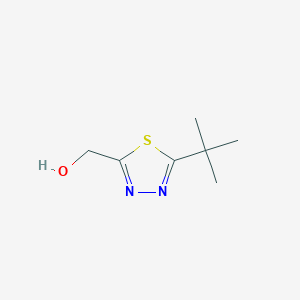
![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)